

An In-depth Technical Guide on the Potassium-Competitive Acid Blocker CS-526

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CS-526

Cat. No.: B1669647

[Get Quote](#)

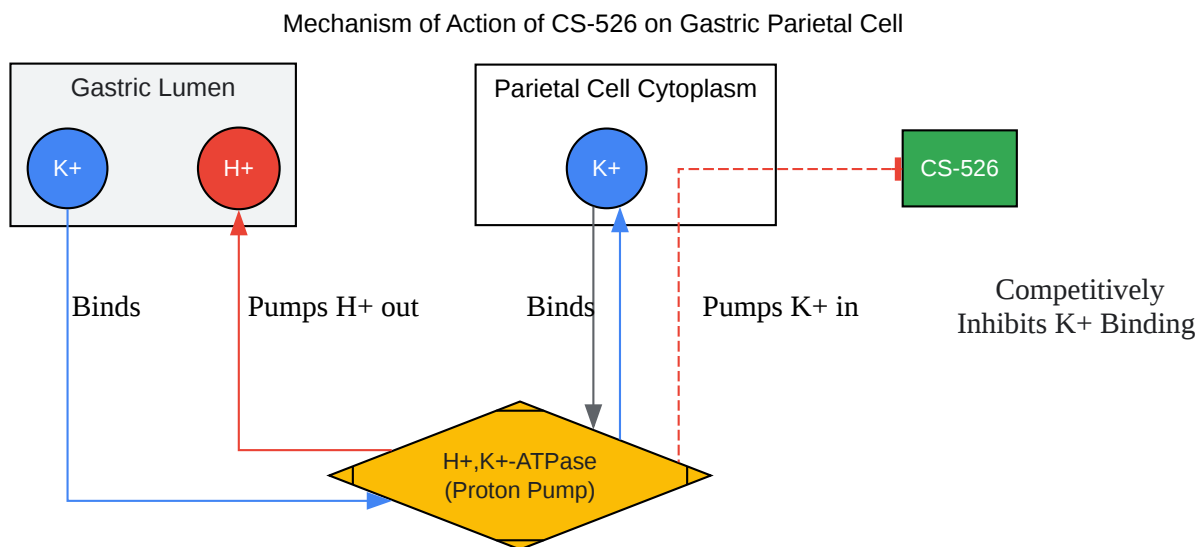
Disclaimer: The development of **CS-526** was discontinued after Phase I or II trials due to observations of transaminase elevation.[1] This document serves as a technical summary of the publicly available preclinical data for scientific and research purposes.

Executive Summary

CS-526, also known as 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-[[[(1S,2S)-2-methylcyclopropyl]methyl]-1H-pyrrolo[2,3-d]pyridazine, is a novel, orally active potassium-competitive acid blocker (P-CAB).[2] It acts as a reversible inhibitor of the gastric H⁺,K⁺-ATPase (proton pump) by competing with potassium ions (K⁺), thereby suppressing gastric acid secretion.[2][3] Preclinical studies demonstrated its potent antisecretory and antiulcer effects.[2][3] However, its clinical development was halted due to safety concerns related to liver enzyme elevation.[1]

Mechanism of Action

CS-526 exerts its pharmacological effect by targeting the final step of the gastric acid secretion pathway in parietal cells. Unlike traditional proton pump inhibitors (PPIs), which require acid-catalyzed activation and form covalent bonds, **CS-526** binds reversibly and ionically to the H⁺,K⁺-ATPase enzyme, competitively inhibiting the binding of K⁺ to the pump's luminal surface.[2][3] This direct and competitive inhibition prevents the conformational change necessary for the exchange of intracellular H⁺ for extracellular K⁺, thus halting proton translocation into the gastric lumen.[2]



[Click to download full resolution via product page](#)

Caption: Competitive inhibition of the H⁺,K⁺-ATPase by **CS-526**.

Preclinical Pharmacology Data

Quantitative data from preclinical evaluations of **CS-526** demonstrate its potency in both in vitro and in vivo models.

The inhibitory activity of **CS-526** was assessed using isolated hog gastric H⁺,K⁺-ATPase.

Compound	Target	Assay Type	IC ₅₀ (nM)	Reference
CS-526	Hog Gastric H ⁺ ,K ⁺ -ATPase	Enzyme Activity	61	[2]

The antisecretory and protective effects of **CS-526** were evaluated in rat and dog models.

Model	Species	Administration	Endpoint	ID50 (mg/kg)	Reference
Pylorus-ligated	Rat	Intraduodenal	Gastric Acid Secretion	2.8	[2]
Pylorus-ligated	Rat	Oral	Gastric Acid Secretion	0.7	[2]
Reflux Esophagitis	Rat	Intraduodenal	Esophageal Lesion Prevention	5.4	[2]
Reflux Esophagitis	Rat	Oral	Esophageal Lesion Prevention	1.9	[2]

In Heidenhain pouch dogs, intrapouch administration of **CS-526** was also shown to inhibit histamine-stimulated gastric acid secretion in a dose- and retention time-dependent manner.[\[2\]](#) Furthermore, subchronic (14-day) administration in rats showed a potent antisecretory effect without causing the significant rebound gastric hypersecretion or substantial elevation in serum gastrin levels observed with the PPI lansoprazole.[\[4\]](#)[\[5\]](#)

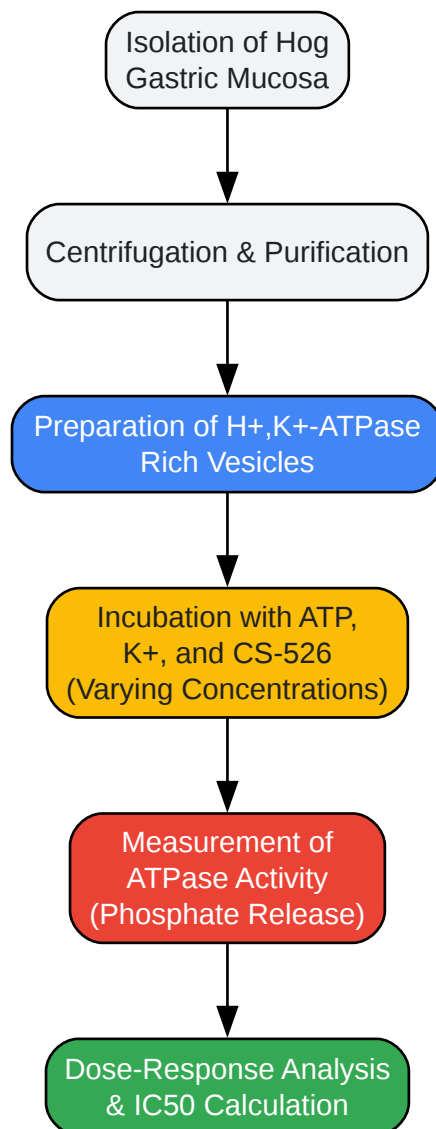
Experimental Protocols

The protocol to determine the IC50 value of **CS-526** on proton pump activity is a foundational in vitro experiment.

- **Preparation of Vesicles:** Gastric H⁺,K⁺-ATPase-rich vesicles are prepared from hog gastric mucosa through a series of differential and density-gradient centrifugation steps.
- **Assay Reaction:** The prepared vesicles are incubated in a buffered solution containing ATP (as the energy source) and various concentrations of the test compound (**CS-526**). The reaction measures the K⁺-dependent ATPase activity.
- **Quantification:** The rate of ATP hydrolysis (typically by measuring the release of inorganic phosphate) is quantified.

- Data Analysis: The concentration of **CS-526** that inhibits 50% of the maximal enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoid curve.

Workflow for In Vitro H⁺,K⁺-ATPase Inhibition Assay



[Click to download full resolution via product page](#)

Caption: Key steps in the in vitro H⁺,K⁺-ATPase inhibition assay.

This model assesses the antisecretory effect of a compound in vivo.

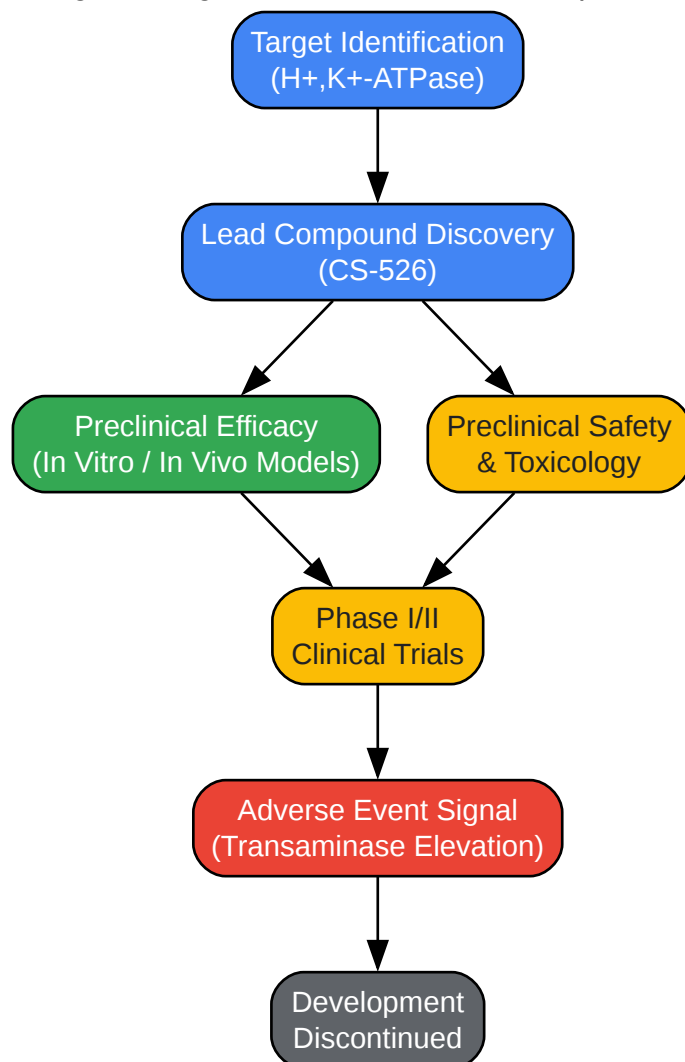
- Animal Preparation: Male rats are fasted overnight with free access to water.

- **Compound Administration:** **CS-526** or vehicle is administered either orally (p.o.) or intraduodenally (i.d.).
- **Surgical Procedure:** Under anesthesia, a midline laparotomy is performed, and the pylorus (the opening from the stomach into the small intestine) is ligated with a suture to allow gastric secretions to accumulate.
- **Sample Collection:** After a set period (e.g., 4 hours), the animals are euthanized. The stomach is removed, and the accumulated gastric juice is collected.
- **Analysis:** The volume of the gastric juice is measured, and the acid concentration is determined by titration with NaOH. The total acid output is calculated.
- **ID50 Calculation:** The dose of **CS-526** required to inhibit total acid secretion by 50% (ID50) compared to the vehicle-treated control group is determined.

Drug Development and Discontinuation

The development pathway for a P-CAB like **CS-526** follows a standard pharmaceutical pipeline. Despite promising preclinical efficacy, the observation of adverse signals, such as the elevation of transaminases (liver enzymes), led to the discontinuation of its development, a fate shared by other early P-CAB candidates like soraprazan.^[1] This underscores the critical role of safety and toxicology assessments in drug development.

Logical Progression of CS-526 Development



[Click to download full resolution via product page](#)

Caption: The development and discontinuation pathway for **CS-526**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of novel acid pump antagonist 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-[[[(1S,2S)-2-methyl cyclopropyl]methyl]-1H-pyrrolo[2,3-d]pyridazine (CS-526) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of subchronic administration of 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-[[[(1S,2S)-2-methylcyclopropyl]methyl]-1H-pyrrolo[2,3-d]pyridazine (CS-526), a novel acid pump antagonist, on gastric acid secretion and gastrin levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Potassium-Competitive Acid Blocker CS-526]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669647#cs-526-potassium-competitive-acid-blocker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

